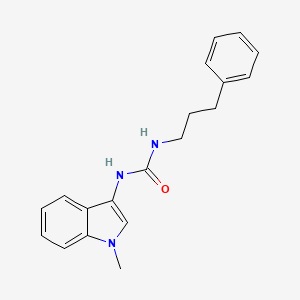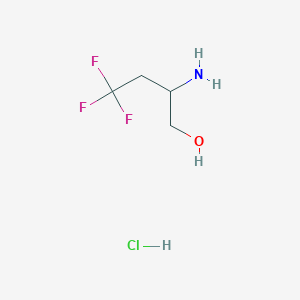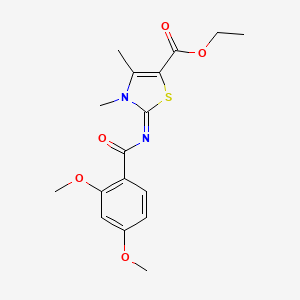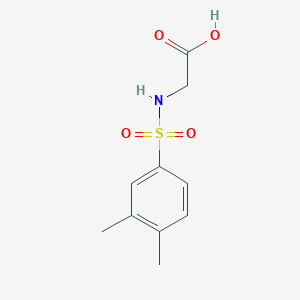![molecular formula C23H21N3O2S2 B2548397 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941902-82-5](/img/structure/B2548397.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide" is a multifunctional molecule that is likely to possess a range of biological activities due to the presence of several pharmacophoric elements such as the thiazole, phenylthio, and pyridine moieties. These structural features are common in compounds with potential antitumor, antiallergic, and kinase inhibitory activities, as seen in the provided papers .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of a key precursor with various chemical reagents, leading to a diversity of products through pathways such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . For example, the synthesis of thiazolo[3,2-a]pyridines from 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone demonstrates the versatility of such precursors in heterocyclic transformations . The synthesis procedures are often simple, involving one-pot reactions under mild conditions, which is advantageous for the production of a variety of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be confirmed through analytical and spectral data, including LCMS, IR, 1H and 13C NMR spectroscopies, and sometimes single crystal X-ray data . These techniques provide detailed information about the molecular framework and the substitution pattern on the heterocyclic core.
Chemical Reactions Analysis
Compounds with acetamide groups, such as the one being analyzed, can act as electrophilic building blocks for the formation of various ring systems. For instance, N-aryl-2-chloroacetamides have been used to synthesize thiazolo[3,2-a]pyrimidinones, demonstrating the reactivity of the acetamide moiety in cyclization reactions . Similarly, the presence of a thiazole ring can lead to a range of chemical transformations, as seen in the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives with kinase inhibitory and anticancer activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. While the provided papers do not detail the specific physical properties of "N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide," related compounds exhibit properties that make them suitable for biological assays. For example, solubility, melting points, and stability are important factors that can affect the compound's biological activity and its potential as a drug candidate .
Relevant Case Studies
Several of the synthesized compounds in the provided papers have been evaluated for their biological activities. For instance, some derivatives have shown high inhibitory effects on human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Another study reported the synthesis of acetamide derivatives with significant cytotoxicity on pancreatic, liver, and breast cancer cell lines . Additionally, compounds with similar structural features have been investigated for antiallergic properties, with one derivative being significantly more potent than a known antiallergic drug . These case studies highlight the potential therapeutic applications of such multifunctional heterocyclic compounds.
Applications De Recherche Scientifique
Antiproliferative Activity
Compounds with structures related to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide have been studied for their antiproliferative activities. For example, new functionalized pyridine linked thiazole derivatives have shown promising anticancer activity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) (Alaa M. Alqahtani & A. Bayazeed, 2020). These studies indicate that compounds bearing similarities to the given chemical structure may possess significant antiproliferative properties against various cancer cells.
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of compounds for their antimicrobial properties. For instance, new pyridine derivatives were synthesized and found to exhibit antibacterial and antifungal activities. These compounds were tested against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and fungal strains, such as Aspergillus niger and Aspergillus fumigatus, demonstrating significant antimicrobial activities (N. Patel & S. N. Agravat, 2007). This suggests that derivatives of the chemical structure could be potent antimicrobial agents.
Antitumor Activity
Research into the antitumor activity of related compounds has yielded positive results. For example, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been studied for their antiproliferative activity against various human cancer cell lines, revealing high inhibitory effects. This indicates the potential of these compounds as antitumor agents (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010). The structural similarities suggest that N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide could also possess antitumor properties.
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-2-28-19-11-6-12-20-22(19)25-23(30-20)26(15-17-8-7-13-24-14-17)21(27)16-29-18-9-4-3-5-10-18/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXHIUPHEYMUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)









![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)